molecular formula C8H4BrClF3N B13697579 n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride

n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B13697579
M. Wt: 286.47 g/mol
InChI Key: UTXUEQBKVKSXBO-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl Chloride ( 1087787-43-6) is a specialized chemical building block primarily valued in organic synthesis and medicinal chemistry research for its role as a key intermediate in the construction of nitrogen-containing heterocycles and complex glycosyl donors. This compound is a bromophenyl-substituted trifluoroacetimidoyl chloride with the molecular formula C 8 H 4 BrClF 3 N and a molecular weight of 286.48 . Its structure features an electron-withdrawing trifluoromethyl group and a bromine substituent on the phenyl ring, which provides distinct electronic properties and serves as a handle for further functionalization via cross-coupling reactions. A significant application of this reagent and its analogs is in purification-free preparation for catalytic chemical glycosylation . Trifluoroacetimidoyl chlorides serve as superior leaving groups in the synthesis of glycosyl donors, enabling highly β-selective glycosylation reactions crucial for carbohydrate chemistry and pharmaceutical development. Additionally, this compound belongs to a class of reagents extensively used in the synthesis of imidazole-based scaffolds for medicinal chemistry applications. Research demonstrates that related trifluoroacetimidoyl chlorides undergo annulation reactions with ethyl isocyanoacetate to form 1,5-disubstituted imidazole-4-carboxylate esters . These structures serve as key intermediates toward HIV-1 integrase inhibitors that target the LEDGF/p75 protein-protein interaction, a promising therapeutic approach for antiviral drug discovery . Please note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be followed, as related trifluoroacetimidoyl chlorides are typically moisture-sensitive and may require cold-chain transportation and refrigerated storage .

Properties

Molecular Formula

C8H4BrClF3N

Molecular Weight

286.47 g/mol

IUPAC Name

N-(3-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H4BrClF3N/c9-5-2-1-3-6(4-5)14-7(10)8(11,12)13/h1-4H

InChI Key

UTXUEQBKVKSXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of This compound typically involves the reaction of trifluoroacetic acid, a primary arylamine (in this case, 3-bromoaniline), and triphenylphosphine in the presence of carbon tetrachloride (CCl4) and triethylamine under reflux conditions. This method is well-documented and yields the target imidoyl chloride in good to excellent yields.

Key Reaction:

$$
\text{3-Bromoaniline} + \text{Trifluoroacetic acid} + \text{PPh}3 + \text{CCl}4 + \text{Et}_3\text{N} \xrightarrow{\text{Reflux, 5 h}} \text{this compound}
$$

This procedure is adapted from the work reported by Darehkordi et al. (2022), which demonstrated yields ranging from 82% to 92% for various substituted aryl trifluoroacetimidoyl chlorides, including brominated derivatives.

Purification-Free Preparation

A recent advancement described a purification-free method for synthesizing trifluoroacetimidoyl chlorides, including N-phenyl derivatives, using phosphorus oxychloride (POCl3) and pyridine. While this method was specifically illustrated for N-phenyl compounds, it is potentially adaptable to N-(3-bromophenyl) analogs due to structural similarity.

  • Reagents: POCl3 and pyridine
  • Advantages: Avoids chromatographic purification, simplifies synthesis
  • Conditions: Mild, efficient conversion from corresponding amides

This approach enhances synthetic efficiency and may improve the stability of the trifluoroacetimidoyl chloride products.

Catalytic and Alternative Synthetic Routes

In addition to the classical method, catalytic protocols have been explored:

  • Use of titanium dioxide nanoparticles (TiO2-NPs) as a catalyst with triethylamine base in a THF/H2O solvent mixture can activate imidoyl chlorides for subsequent reactions. Although applied in downstream transformations, this catalytic system highlights the potential for mild activation of trifluoroacetimidoyl chlorides, including bromophenyl derivatives.

  • The palladium-catalyzed tandem Suzuki/C–H arylation reaction has been used to prepare related trifluoroacetimidoyl chloride derivatives, particularly N-(2-bromophenyl) trifluoroacetimidoyl chloride, demonstrating the feasibility of synthesizing halogenated trifluoroacetimidoyl chlorides via transition-metal catalysis.

Detailed Reaction Data and Yields

The following table summarizes key synthetic parameters and yields from reported literature for trifluoroacetimidoyl chlorides with aryl substituents similar to 3-bromophenyl:

Entry Aryl Amine Substrate Reaction Conditions Yield (%) Notes
1 3-Bromoaniline Trifluoroacetic acid, PPh3, CCl4, Et3N, reflux 5 h 82-92 Classical method, good to excellent yield
2 N-Phenyl (general) POCl3, pyridine, room temperature Not specified Purification-free, scalable method
3 2-Bromoaniline Pd-catalyzed tandem Suzuki/C–H arylation Moderate to excellent Used for phenanthridine synthesis

Mechanistic Insights

The classical synthesis proceeds via formation of an imidoyl chloride intermediate through the activation of trifluoroacetic acid by triphenylphosphine and CCl4, which then reacts with the aryl amine to form the trifluoroacetimidoyl chloride.

In catalytic systems involving TiO2 nanoparticles, the imidoyl chloride is activated via coordination to the catalyst, facilitating nucleophilic substitution and rearrangement reactions in subsequent steps.

Summary and Recommendations

  • The most reliable and widely used method for preparing This compound is the classical reaction of 3-bromoaniline with trifluoroacetic acid, triphenylphosphine, and carbon tetrachloride in the presence of triethylamine under reflux for 5 hours, yielding 82–92% of the product.

  • Emerging purification-free methods using POCl3 and pyridine offer promising alternatives for efficient and scalable synthesis.

  • Catalytic approaches, including palladium-catalyzed and TiO2 nanoparticle-assisted reactions, provide useful activation strategies for related transformations but are less directly applied for initial preparation of the compound.

Chemical Reactions Analysis

Types of Reactions: n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.

    Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.

    Addition Reactions: Nucleophiles such as amines or alcohols can react with the imidoyl chloride group under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition Reactions: Products include imidoyl derivatives with various substituents.

Scientific Research Applications

Based on the search results, there is no direct mention of specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride." However, the search results do provide information on the synthesis and reactions of related trifluoroacetimidoyl chlorides and their potential applications in synthesizing various biologically active compounds.

Synthesis and Reactions of Trifluoroacetimidoyl Chlorides
Trifluoroacetimidoyl chlorides are a class of compounds that have been used in the synthesis of trifluoromethylated heterocycles . A procedure for preparing 2,2,2-trifluoroacetimidoyl chlorides involves reacting trifluoroacetic acid, primary arylamines, and triphenylphosphine in CCl4 in the presence of triethylamine . Work-up and distillation of the reaction mixture produces the target imidoyl chlorides in good to excellent yields .

Reactions with Gabapentin
Gabapentin (GBP) can be reacted with trifluoromethylimidoyl chlorides to modify and potentially improve its biological properties . Reacting GBP with trifluoromethylimidoyl chlorides in the presence of a base, such as sodium hydride (NaH), can produce amidines . In the presence of TiO2-NPs catalyst, the reaction proceeds via a Mumm-type rearrangement pathway, resulting in the synthesis of 2,2,2-trifluoro-N-({1-(2-oxo-2-(arylamino)ethyl)cyclohexyl}methyl)acetamide derivatives .

Mechanism of Action

The mechanism of action of n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophiles. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic species. This reactivity is utilized in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic features of N-(3-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Reactivity/Applications Reference
This compound C₈H₄BrClF₃N 292.08 3-Bromo on phenyl Pd-catalyzed C–H activation, coupling
N-(5-Chloro-1-naphthyl)-2,2,2-trifluoroacetimidoyl chloride C₁₂H₆Cl₂F₃N 292.08 5-Chloro on naphthyl Organic synthesis building block
N-(4-Benzyloxyphenyl)-2,2,2-trifluoroacetimidoyl chloride C₁₅H₁₁ClF₃NO 313.70 4-Benzyloxy on phenyl Enhanced solubility, protecting groups
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl chloride C₈H₃ClF₅N 243.56 2,5-Difluoro on phenyl Strong electron-withdrawing effects
N-(Perfluoroalkylmethyl)arylimidoyl chloride Varies Varies Perfluoroalkylmethyl on aryl Cycloaddition reactions

Key Observations:

Substituent Effects on Reactivity:

  • The 3-bromo substituent in the target compound provides moderate steric bulk and electron-withdrawing character, making it suitable for Pd-catalyzed C–H activation (e.g., phenanthridine synthesis) . In contrast, para-substituents like nitro or benzyloxy (e.g., in Scheme 31) optimize stability and reactivity for allylation/benzylation reactions .
  • Naphthyl derivatives (e.g., 5-chloro-1-naphthyl) exhibit extended conjugation, enhancing their utility in constructing polycyclic frameworks .
  • Perfluoroalkylmethyl groups (e.g., in ) increase hydrophobicity and electron-withdrawing effects, enabling regioselective cycloadditions without requiring Strecker synthesis .

Electronic and Steric Influences:

  • Fluorine vs. Bromine: Difluoro-substituted analogs (e.g., 2,5-difluorophenyl) exhibit stronger electron-withdrawing effects than bromine, altering reaction pathways in nucleophilic substitutions .
  • Benzyloxy vs. Bromo: The benzyloxy group in N-(4-benzyloxyphenyl)- derivatives improves solubility and facilitates protecting-group strategies, whereas bromine enhances halogen-bonding interactions in catalysis .

Biological Activity: Trifluoroacetimidoyl chlorides with bulky aryl groups (e.g., 3-bromophenyl) show enhanced antibacterial activity when conjugated to quinolones, likely due to improved target binding .

Comparative Reactivity in Key Reactions

  • Pd-Catalyzed C–H Functionalization:
    The 3-bromo substituent in the target compound facilitates oxidative addition to Pd(0), forming Pd(II) intermediates for intramolecular C–H activation (Scheme 83) . In contrast, trifluoroacetimidoyl chlorides with electron-deficient para-substituents (e.g., nitro) exhibit faster oxidative addition but lower thermal stability .

  • Grignard Cyclization:
    N-[2-(Chloroalkyl)phenyl]imidoyl chlorides undergo Grignard cyclization to yield 2-fluoroalkyl indoles. The 3-bromo substituent’s steric bulk may slow this process compared to smaller substituents (e.g., methyl) .

  • Arbuzov-Type Phosphorylation:
    The reaction with trialkyl phosphites is sensitive to N-aryl substituents. Electron-withdrawing groups (e.g., bromo) accelerate nucleophilic attack on the imidoyl chloride, whereas electron-donating groups (e.g., methoxy) hinder it .

Crystallographic and Solid-State Behavior

Meta-substituted trifluoroacetimidoyl chlorides exhibit distinct solid-state geometries. For example, N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide () adopts a planar conformation due to halogen-halogen interactions, whereas the 3-bromo analog may exhibit similar packing but with larger unit-cell parameters due to bromine’s van der Waals radius .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(3-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride?

The synthesis typically involves coupling reactions between 3-bromoaniline and trifluoroacetic acid derivatives under anhydrous conditions. Key parameters include:

  • Catalyst systems : Cu(I) catalysts with ligands like TMEDA enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize intermediates and improve solubility . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 19^{19}F NMR confirm the presence of the bromophenyl and trifluoroacetimidoyl groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns .
  • TLC monitoring : Used during synthesis to track reaction progress and identify byproducts .

Q. How should researchers handle safety risks associated with this compound?

  • Anhydrous conditions : Required to prevent hydrolysis of the imidoyl chloride moiety .
  • Ventilation : Use fume hoods due to potential release of HCl gas during reactions .
  • Personal protective equipment (PPE) : Gloves and goggles are mandatory to avoid skin/eye contact .

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactivity?

The bromine atom at the 3-position exerts moderate electron-withdrawing effects, which can:

  • Modulate regioselectivity : Bromine directs electrophilic substitution in subsequent reactions (e.g., Suzuki couplings) .
  • Impact catalytic cycles : Electron-deficient aryl groups may slow oxidative addition in Pd- or Cu-catalyzed reactions, requiring optimized ligand systems (e.g., TMEDA) . Computational studies (DFT) are recommended to quantify substituent effects on transition states .

Q. What strategies resolve contradictions in reaction yields under varying conditions?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions and interactions between variables .
  • Controlled kinetic studies : Monitor intermediate formation via in-situ IR or NMR to pinpoint rate-limiting steps .
  • Byproduct analysis : LC-MS or GC-MS helps identify competing pathways (e.g., hydrolysis or dimerization) .

Q. What mechanistic insights explain its role in synthesizing heterocycles like benzimidazoles?

The compound acts as an electrophilic partner in Cu(I)-catalyzed cross-coupling with primary amines:

  • Intermediate formation : The imidoyl chloride reacts with amines to form a Cu-coordinated complex, enabling C–N bond formation .
  • Cyclization : Intramolecular attack of the amine on the trifluoroacetimidoyl group yields 2-(trifluoromethyl)benzimidazoles . Mechanistic probes (e.g., isotopic labeling) and computational modeling are critical to validate proposed pathways .

Methodological Recommendations

  • Reaction optimization : Use response surface methodology (RSM) to balance competing factors (e.g., cost, yield, purity) .
  • Data validation : Cross-reference spectroscopic data with PubChem or NIST databases to confirm structural assignments .
  • Contingency planning : Pre-test stability under storage conditions (e.g., moisture sensitivity) to avoid batch degradation .

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